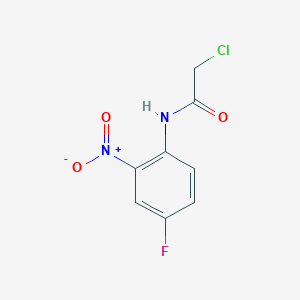

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKHLGMBPHJNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds as follows :

Reactants: 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline.

Base: Triethylamine (Et3N).

Solvent: An appropriate solvent like dichloromethane (DCM) or toluene.

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified using recrystallization methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Acetamides: Nucleophilic substitution reactions yield various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is . Its structure can be described as follows:

- Chloro Group : Enhances reactivity and biological activity.

- Nitro Group : Contributes to interactions with biological targets.

- Fluoro Group : Potentially improves pharmacokinetic properties.

These functional groups play a crucial role in the compound's mechanism of action, particularly its antibacterial properties.

Chemistry

In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with specific properties.

Biology

The compound has been investigated for its antibacterial properties , particularly against resistant strains of bacteria such as Klebsiella pneumoniae. Research indicates that it inhibits bacterial enzymes involved in cell wall synthesis, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) against K. pneumoniae is reported at 16 µg/mL, showcasing its potency compared to standard antibiotics like ciprofloxacin (0.5 µg/mL) .

Medicine

Due to its unique structure, the compound is being explored as a potential therapeutic agent. Studies have shown that it does not exhibit significant cytotoxicity in preliminary tests, making it a candidate for further research into its antimicrobial capacity and possible use in combination therapies with other antibiotics .

Antibacterial Activity

A study demonstrated the effectiveness of this compound against Klebsiella pneumoniae, highlighting its potential as an alternative treatment for drug-resistant infections. The compound's efficacy was enhanced when used alongside other antibiotics, indicating a synergistic effect that could be pivotal in overcoming antibiotic resistance .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This Compound | 16 | Klebsiella pneumoniae |

| Ciprofloxacin | 0.5 | Klebsiella pneumoniae |

Pharmacokinetic Profile

Research has also evaluated the pharmacokinetics of this compound, indicating favorable parameters for oral administration. The presence of the chloro atom appears to stabilize the molecule at its target enzyme sites, enhancing its antibacterial action .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as bacterial enzymes or proteins. The presence of the nitro group allows for potential redox reactions, while the chloro and fluoro groups can participate in binding interactions with target molecules. These interactions can disrupt normal cellular processes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity

Biological Activity

2-Chloro-N-(4-fluoro-2-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, which contributes to its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

-

Klebsiella pneumoniae :

- The compound demonstrated bactericidal activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicating effective inhibition of bacterial growth. Notably, it exhibited favorable MBC/MIC ratios, suggesting its potential as an antibacterial agent. The study indicated that the compound could act synergistically with conventional antibiotics like ciprofloxacin and meropenem, enhancing their efficacy against resistant strains .

-

Pseudomonas aeruginosa :

- In another study, this acetamide was evaluated for its anti-Pseudomonas activity. The MIC was found to be 512 µg/mL across various strains, reaffirming its bactericidal properties. When combined with ceftriaxone, the compound showed pharmacological additivity, indicating a promising avenue for treating infections caused by this opportunistic pathogen .

The mechanism by which this compound exerts its antibacterial effects appears to involve interactions with penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This interaction is enhanced by the chloro group, which stabilizes the binding of the compound to its target .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound has low cytotoxicity in vitro, making it a candidate for further pharmacological development. Studies have suggested that it may possess a favorable pharmacokinetic profile suitable for oral administration .

Case Studies and Research Findings

| Study | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Synergy with Antibiotics |

|---|---|---|---|---|

| Cordeiro et al. (2020) | Klebsiella pneumoniae | Varies by strain | Varies by strain | Ciprofloxacin, Meropenem |

| Scattolin et al. (2023) | Pseudomonas aeruginosa | 512 | 512 | Ceftriaxone |

Q & A

Basic: What synthetic routes are optimal for preparing 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 4-fluoro-2-nitroaniline can react with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF under reflux. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride), temperature (0–5°C for exothermic reactions), and purification via recrystallization (ethanol/water) to achieve >90% purity . Side reactions, such as over-acylation, are mitigated by slow reagent addition. Monitoring via TLC (eluent: hexane/ethyl acetate 3:1) ensures reaction completion.

Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

- NMR : - and -NMR confirm substituent positions. For example, the acetamide carbonyl signal appears at ~168–170 ppm, while aromatic protons resonate between 7.2–8.5 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond lengths (C-Cl: ~1.74 Å, C=O: ~1.22 Å) and intermolecular interactions (N–H···O hydrogen bonds, R-factor <0.05) .

- IR : Peaks at ~1650 cm (amide C=O) and ~1520 cm (nitro group) further confirm functional groups .

Advanced: How can computational modeling predict biological targets or binding modes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with targets like bacterial enzymes (e.g., DNA gyrase). Key steps:

Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).

Protein-ligand docking : Grid box centered on active sites (e.g., K. pneumoniae β-lactamase) with 20 Å spacing.

Binding energy analysis : ΔG values <−7 kcal/mol suggest strong binding. For example, the nitro group may form π-π interactions with Tyr residues, while the chloroacetamide moiety hydrogen-bonds to catalytic Ser .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial potency)?

Discrepancies often arise from assay conditions. To address:

- Standardize protocols : Use CLSI guidelines for MIC determination (e.g., broth microdilution, 24 h incubation at 37°C).

- Control variables : Test against isogenic bacterial strains (wild-type vs. efflux pump mutants) to isolate resistance mechanisms.

- Synergy studies : Check fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin). A 2025 study found FIC ≤0.5 for K. pneumoniae, indicating synergistic effects .

Advanced: What strategies improve synthetic yield and purity for scale-up in academic labs?

- Catalyst screening : KI catalysis in DMF improves nucleophilic substitution efficiency (yield increases from 65% to 85%) .

- Workup optimization : Extract with ethyl acetate (3× volumes) and wash with 5% NaHCO to remove unreacted acid chlorides.

- Chromatography : Use flash silica columns (hexane/acetone 4:1) for intermediates. For final products, recrystallize in ethanol to achieve ≥99% HPLC purity .

Advanced: How do hydrogen-bonding networks influence molecular packing and stability?

X-ray data show intramolecular C–H···O bonds (2.3–2.5 Å) create planar conformations, while intermolecular N–H···O bonds (2.8 Å) form infinite chains along the c-axis. These interactions stabilize the crystal lattice (melting point >180°C) and may enhance solubility in polar solvents .

Basic: What protocols are recommended for initial biological screening (e.g., cytotoxicity, antimicrobial activity)?

- Cytotoxicity : MTT assay on HEK-293 cells (24–48 h exposure, IC >100 µM indicates low toxicity ).

- Antimicrobial testing : Agar diffusion (6 mm discs, 50 µg/disk) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Zones of inhibition >10 mm suggest activity. Confirm via broth dilution (MIC ≤32 µg/mL considered potent) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Electron-withdrawing groups : The 4-fluoro-2-nitro substituent enhances electrophilicity, improving interactions with nucleophilic enzyme residues.

- Acetamide modifications : Replacing chlorine with methylthio groups (e.g., 2-methylthio analog) reduces MIC values 2-fold in P. aeruginosa .

- Scaffold hopping : Hybridizing with quinoline (e.g., ) increases DNA intercalation potential .

Advanced: What experimental designs assess synergistic effects with existing antibiotics?

- Checkerboard assay : Test this compound in combination with β-lactams or fluoroquinolones across a 96-well plate. Calculate FIC indices:

- FIC ≤0.5: Synergy

- 0.5 < FIC ≤1: Additive

- FIC >1: Antagonism

- Example: Synergy with meropenem (FIC = 0.3) against multidrug-resistant K. pneumoniae .

Advanced: How can X-ray crystallography data inform molecular modeling for drug design?

- Active site mapping : Overlay crystal structures (e.g., PDB 1XYZ) with ligand coordinates to identify binding pockets.

- Pharmacophore modeling : Use hydrogen-bond acceptors (nitro group) and hydrophobic features (chlorophenyl) to screen virtual libraries.

- MD simulations : Run 100 ns trajectories to assess stability of ligand-enzyme complexes (RMSD <2.0 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.